molecular formula C24H21ClN4O2S B10893018 2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10893018
M. Wt: 465.0 g/mol
InChI Key: ICLGIWAQXJBTIQ-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyridinylmethyl group, and a thioxoimidazolidinyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorophenyl derivatives, pyridinylmethyl compounds, and thioxoimidazolidinyl precursors. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives.

Scientific Research Applications

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: This compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that play key roles in biological processes.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, and gene expression pathways.

The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 4-Bromobenzyl alcohol
  • Ethyl acetoacetate

Uniqueness

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O2S/c1-16-2-6-19(7-3-16)27-22(30)14-21-23(31)29(20-8-4-18(25)5-9-20)24(32)28(21)15-17-10-12-26-13-11-17/h2-13,21H,14-15H2,1H3,(H,27,30)

InChI Key

ICLGIWAQXJBTIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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